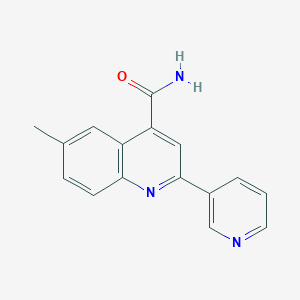
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as MPQC, is a synthetic compound that has been widely studied for its potential use in scientific research. MPQC belongs to the class of quinolinecarboxamides and has shown promise in various applications due to its unique chemical structure.
作用機序
The mechanism of action of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the brain. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to bind to specific sites on these targets, leading to a decrease in their activity. This inhibition can have a profound effect on various physiological processes, including neurotransmission and cellular signaling.
Biochemical and Physiological Effects:
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a highly specific and potent inhibitor of certain enzymes and receptors, which makes it an ideal tool for studying their function. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is also relatively stable and has a long half-life, which allows for extended experiments. However, the synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is complex and requires specialized equipment and expertise. Additionally, the cost of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can be relatively high, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One potential application is in the development of new drugs for the treatment of neurological disorders. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have potent effects on various neurotransmitters, which may have implications for the treatment of disorders such as depression and anxiety. Additionally, 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide may have applications in the study of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in these areas.
合成法
The synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-(3-pyridinyl)-4-quinolone with an amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis of 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been used as a tool for studying the function of various receptors in the brain and has shown promise in the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11/h2-9H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFMQMJOSKRPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

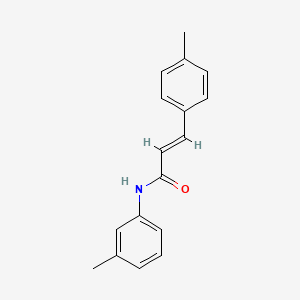
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
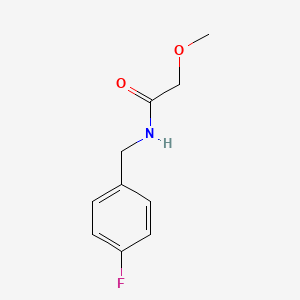
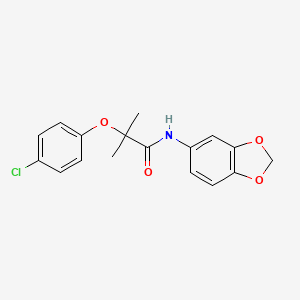

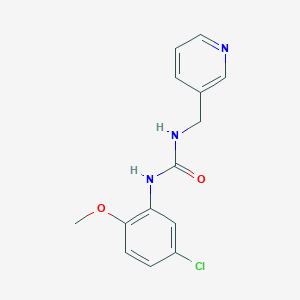
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
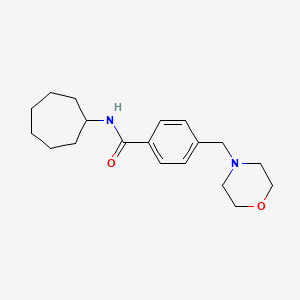
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)